Cas no 2229323-48-0 (tert-butyl 3-(2-amino-3-hydroxy-2-methylpropyl)azetidine-1-carboxylate)

Tert-butyl 3-(2-amino-3-hydroxy-2-methylpropyl)azetidine-1-carboxylate is a versatile intermediate in organic synthesis, particularly valuable for pharmaceutical and agrochemical applications. Its structure features a protected azetidine ring and a functionalized side chain with both amino and hydroxyl groups, enabling selective modifications. The tert-butyloxycarbonyl (Boc) group enhances stability during synthetic processes while allowing deprotection under mild acidic conditions. The compound’s stereochemistry and bifunctional side chain make it useful for constructing chiral building blocks or bioactive molecules. Its balanced reactivity and compatibility with various reaction conditions contribute to its utility in medicinal chemistry and drug discovery. Proper handling under inert conditions is recommended to preserve its integrity.
tert-butyl 3-(2-amino-3-hydroxy-2-methylpropyl)azetidine-1-carboxylate structure
2229323-48-0 structure
Product Name:tert-butyl 3-(2-amino-3-hydroxy-2-methylpropyl)azetidine-1-carboxylate
CAS No:2229323-48-0
MF:C12H24N2O3
MW:244.330563545227
CID:5807907
PubChem ID:165716630
Update Time:2025-06-29

tert-butyl 3-(2-amino-3-hydroxy-2-methylpropyl)azetidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 3-(2-amino-3-hydroxy-2-methylpropyl)azetidine-1-carboxylate
    • 2229323-48-0
    • EN300-1893967
    • Inchi: 1S/C12H24N2O3/c1-11(2,3)17-10(16)14-6-9(7-14)5-12(4,13)8-15/h9,15H,5-8,13H2,1-4H3
    • InChI Key: ZFIWSFPZDKLYDR-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N1CC(CC(C)(CO)N)C1)=O

Computed Properties

  • Exact Mass: 244.17869263g/mol
  • Monoisotopic Mass: 244.17869263g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 282
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 75.8Ų

tert-butyl 3-(2-amino-3-hydroxy-2-methylpropyl)azetidine-1-carboxylate Pricemore >>

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tert-butyl 3-(2-amino-3-hydroxy-2-methylpropyl)azetidine-1-carboxylate Related Literature

Additional information on tert-butyl 3-(2-amino-3-hydroxy-2-methylpropyl)azetidine-1-carboxylate

tert-butyl 3-(2-amino-3-hydroxy-2-methylpropyl)azetidine-1-carboxylate: A Comprehensive Overview

The compound with CAS No. 2229323-48-0, commonly referred to as tert-butyl 3-(2-amino-3-hydroxy-2-methylpropyl)azetidine-1-carboxylate, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structural features, which include a tert-butyl group, an azetidine ring, and a carboxylate moiety. The presence of these functional groups makes it a versatile molecule with potential applications in drug design and chemical synthesis.

Recent studies have highlighted the importance of azetidine derivatives in medicinal chemistry, particularly due to their ability to modulate various biological pathways. The tert-butyl group in this compound contributes to its lipophilicity, which is a critical factor in drug bioavailability. Additionally, the 2-amino-3-hydroxy-2-methylpropyl substituent introduces hydrophilic properties, creating a balance between hydrophilicity and lipophilicity that is often desirable in pharmaceutical agents.

One of the most intriguing aspects of this compound is its potential as a precursor for more complex molecules. Researchers have explored its use in the synthesis of bioactive compounds, including peptide analogs and inhibitors of enzymatic activity. For instance, the azetidine ring can serve as a scaffold for constructing cyclic peptides, which are known for their stability and ability to target specific biological receptors.

The synthesis of tert-butyl 3-(2-amino-3-hydroxy-2-methylpropyl)azetidine-1-carboxylate involves multi-step organic reactions, including nucleophilic substitutions and ring-closing metathesis. These reactions require precise control over reaction conditions to ensure high yields and purity. The use of advanced catalysts and reagents has significantly improved the efficiency of these processes, making the compound more accessible for research purposes.

In terms of biological activity, this compound has shown promise in preclinical studies as a modulator of ion channels and G-protein coupled receptors (GPCRs). Its ability to interact with these targets suggests potential applications in treating conditions such as epilepsy, pain, and inflammation. However, further research is needed to fully understand its pharmacokinetics and safety profile.

From an environmental perspective, the synthesis and disposal of this compound must adhere to strict regulations to minimize ecological impact. The use of sustainable methodologies, such as green chemistry principles, is encouraged to reduce waste and energy consumption during production.

In conclusion, tert-butyl 3-(2-amino-3-hydroxy-2-methylpropyl)azetidine-1-carboxylate represents a valuable addition to the arsenal of tools available to chemists and pharmacologists. Its unique structure, coupled with recent advancements in synthetic methods and biological applications, positions it as a key player in the development of novel therapeutic agents. As research continues to unfold, this compound is likely to contribute significantly to both academic and industrial advancements in the field.

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